molecular formula C11H17ClN2O B1441644 2-Amino-N-benzyl-N-methylpropanamide hydrochloride CAS No. 1236262-77-3

2-Amino-N-benzyl-N-methylpropanamide hydrochloride

Cat. No. B1441644
CAS RN: 1236262-77-3
M. Wt: 228.72 g/mol
InChI Key: MXZWQFWPFSAZEF-UHFFFAOYSA-N
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Description

2-Amino-N-benzyl-N-methylpropanamide hydrochloride (2-ABMPA-HCl) is an N-alkylated amide derivative of benzamide and a novel compound of the aminobenzylpropanamide family. This compound has been extensively studied for its medicinal properties and potential applications in both laboratory and clinical settings. It has been found to have a variety of biochemical and physiological effects and has been used in a number of research studies. The aim of

Scientific Research Applications

Synthesis and Biological Activity

2-Amino-N-benzyl-N-methylpropanamide hydrochloride derivatives have been explored in various scientific studies for their potential biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antihistaminic and anticholinergic activities. These studies involve the modification of the carboxylic acid moiety of certain compounds to form 2-methylpropanamide and benzamide derivatives. The biological evaluation of these derivatives has been conducted using isolated guinea pig ileum tissues to assess their antihistaminic and anticholinergic effects (Arayne et al., 2017).

Chemical Structure and Properties

The chemical structure and properties of compounds related to this compound have also been studied, including their polymorphic forms and molecular conformations. Research has been conducted on compounds that crystallize in specific space groups, showcasing the molecular conformation and the formation of hydrogen-bonded structures. Such studies contribute to the understanding of the physical and chemical characteristics of these compounds, which is crucial for their potential application in various fields (Gebreslasie et al., 2011).

Gastroprokinetic Activity

Another area of research involves the synthesis and evaluation of 2-Amino-N-benzyl-N-methylpropanamide derivatives for their gastroprokinetic activity. These studies aim to identify compounds with potent activity that could be comparable or superior to standard agents like metoclopramide. By synthesizing a new series of compounds and assessing their gastroprokinetic effects, researchers are exploring the potential therapeutic applications of these derivatives in treating gastrointestinal disorders (Kato et al., 1995).

Synthetic Methodologies

The development of synthetic methodologies for producing this compound and its derivatives is also a significant area of research. Studies have described various synthetic routes, including the use of specific reagents and conditions to obtain the desired compounds efficiently. These methodologies are essential for the production and further exploration of the compound's applications in scientific research (Coutts & Southcott, 1990).

properties

IUPAC Name

2-amino-N-benzyl-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10;/h3-7,9H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZWQFWPFSAZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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